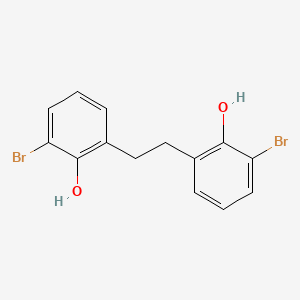![molecular formula C19H23N5OS B12596526 Acetamide,N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12596526.png)
Acetamide,N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cicloheptil-2-[(8-metil-2H-1,2,4-triazino[5,6-B]indol-3-YL)tio]-acetamida es un compuesto orgánico complejo que se caracteriza por su estructura única, que incluye un derivado de indol y una parte triazínica. Este compuesto es de gran interés en varios campos de la investigación científica debido a sus posibles propiedades biológicas y químicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-cicloheptil-2-[(8-metil-2H-1,2,4-triazino[5,6-B]indol-3-YL)tio]-acetamida típicamente implica reacciones orgánicas de varios pasosEl paso final involucra la formación del enlace acetamida en condiciones controladas, que a menudo requieren catalizadores y disolventes específicos para garantizar un alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. Estos métodos están diseñados para optimizar las condiciones de reacción, minimizar los residuos y garantizar la calidad constante del producto. El uso de técnicas avanzadas de purificación, como la cromatografía y la cristalización, es esencial para obtener el compuesto deseado en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones
N-cicloheptil-2-[(8-metil-2H-1,2,4-triazino[5,6-B]indol-3-YL)tio]-acetamida experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno en la molécula.
Reducción: Esta reacción puede eliminar oxígeno o introducir átomos de hidrógeno.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, son fundamentales para lograr el resultado deseado .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina .
Aplicaciones Científicas De Investigación
N-cicloheptil-2-[(8-metil-2H-1,2,4-triazino[5,6-B]indol-3-YL)tio]-acetamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-cicloheptil-2-[(8-metil-2H-1,2,4-triazino[5,6-B]indol-3-YL)tio]-acetamida implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y del sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos similares
- N-cicloheptil-2-[(8-etil-2H-1,2,4-triazino[5,6-B]indol-3-YL)tio]-acetamida
- N-cicloheptil-2-[(8-metil-2H-1,2,4-triazino[5,6-B]indol-3-YL)tio]-acetamida (9CI)
Singularidad
Lo que diferencia a N-cicloheptil-2-[(8-metil-2H-1,2,4-triazino[5,6-B]indol-3-YL)tio]-acetamida de compuestos similares es su configuración estructural específica, que puede conferir actividades biológicas y reactividad química únicas. Esta singularidad lo convierte en un compuesto valioso para futuras investigaciones y desarrollo .
Propiedades
Fórmula molecular |
C19H23N5OS |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
N-cycloheptyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H23N5OS/c1-12-8-9-15-14(10-12)17-18(21-15)22-19(24-23-17)26-11-16(25)20-13-6-4-2-3-5-7-13/h8-10,13H,2-7,11H2,1H3,(H,20,25)(H,21,22,24) |
Clave InChI |
QGLIVDPPHRYJPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NC4CCCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12596453.png)


![3,3'-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole}](/img/structure/B12596462.png)

![2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol](/img/structure/B12596477.png)
![2H-Spiro[piperidine-3,9'-xanthen]-2-one](/img/structure/B12596482.png)


![2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12596505.png)
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane](/img/structure/B12596509.png)

![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)-](/img/structure/B12596512.png)
![3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl-](/img/structure/B12596519.png)
